molecular formula C14H16N2O2 B2742863 N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 478031-62-8

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2742863
CAS No.: 478031-62-8
M. Wt: 244.294
InChI Key: ZCAUCBFRDJNHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a substituted oxazole carboxamide derivative characterized by a 2,6-dimethylphenyl group attached to the carboxamide nitrogen and methyl substituents at positions 3 and 5 of the oxazole ring. The compound’s synthesis likely involves amidation or condensation reactions, as inferred from related procedures using N-(2,6-dimethylphenyl)chloroacetamide and amines (e.g., diethylamine in a 4:1 molar ratio) .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-6-5-7-9(2)13(8)15-14(17)12-10(3)16-18-11(12)4/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAUCBFRDJNHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,6-dimethylaniline with appropriate reagents to form the isoxazole ring. One common method involves the use of 2-chloroacetyl chloride and 2,6-dimethylaniline, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on sodium channels or other ion channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide with analogs based on substituent variations, biological activity, and synthesis strategies.

Substituent Effects on the Aromatic Ring

  • Target Compound: Features a 2,6-dimethylphenyl group.
  • 3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide : Substituted with dichlorophenyl (electron-withdrawing Cl groups) and a branched hydroxyalkyl chain. The chlorine atoms may increase binding affinity to biological targets (e.g., enzymes) but reduce solubility compared to dimethyl groups .

Carboxamide Variations

  • Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) : Replaces the oxazole ring with a methoxyacetyl-alanine moiety. This structural difference confers specificity toward oomycete fungi by inhibiting RNA polymerase .
  • Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) : Incorporates a phenylacetyl group, enhancing systemic mobility in plants due to increased hydrophobicity .
  • Target Compound : The oxazole ring may offer metabolic resistance or alternative binding modes compared to alanine-derived analogs.

Chloroacetamide Derivatives

  • Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) : A chloroacetamide herbicide targeting weed cell division. The pyrazole group likely improves soil persistence, whereas the oxazole in the target compound may alter degradation pathways .
  • Dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) : The methoxyethyl group enhances solubility, contrasting with the oxazole’s rigidity in the target compound .

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Potential Application Notable Properties
N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide 3,5-dimethyloxazole, 2,6-dimethylphenyl Agrochemical (inferred) High lipophilicity, metabolic stability
Metalaxyl Methoxyacetyl-alanine Fungicide Systemic action, RNA polymerase inhibition
3-(2,6-Dichlorophenyl)-oxazole analog Dichlorophenyl, hydroxyalkyl Not specified Enhanced target binding, lower solubility
Metazachlor Chloroacetamide, pyrazole Herbicide Cell division inhibition, soil persistence

Biological Activity

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has the following structural formula:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This compound features an oxazole ring, which is known for its biological significance in medicinal chemistry. The presence of the dimethylphenyl group contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds similar to N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Studies have shown that related oxazole derivatives can inhibit enzymes such as GABA transaminase, leading to increased levels of GABA in the brain. This suggests potential applications in treating neurological disorders .
  • Anticancer Properties : Preliminary investigations into similar oxazole derivatives indicate that they may induce apoptosis in cancer cells through pathways involving caspase activation and p53 expression modulation .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties, indicating a possible role in combating infections .

1. Anticancer Activity

A study evaluated the effects of N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide on various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed that treated cells underwent apoptosis characterized by increased annexin V binding and DNA fragmentation.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
HeLa15Cell cycle arrest at G0-G1 phase
SK-MEL-28Inhibition of proliferation

2. Neuroprotective Effects

In another study focusing on neuroprotection, N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide was shown to increase GABA levels by 118% in vitro and inhibited GABA transaminase activity. This suggests potential therapeutic applications for anxiety and depression disorders .

3. Antibacterial Activity

The compound was also tested against several bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL for both Gram-positive and Gram-negative bacteria. This positions it as a candidate for further development as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.